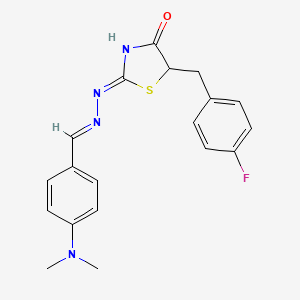

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one

描述

(Z)-2-((E)-(4-(Dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one is a structurally complex thiazolidinone derivative characterized by a hydrazono-benzylidene moiety at position 2 and a 4-fluorobenzyl substituent at position 5 of the thiazolidin-4-one core. The compound exhibits a mixed (Z/E)-configuration, which is critical for its spatial arrangement and intermolecular interactions . Thiazolidinone derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, often modulated by substituents on the benzylidene and hydrazono groups . The presence of the electron-donating dimethylamino group and the electron-withdrawing 4-fluorobenzyl group in this compound suggests unique electronic and steric properties that may enhance its pharmacological profile compared to simpler analogs .

Synthetic routes for similar thiazolidinones involve condensation reactions between substituted benzaldehydes and thiosemicarbazides or hydrazine derivatives, followed by cyclization with chloroacetic acid or related reagents .

属性

IUPAC Name |

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJXIUHUMWQJBB-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows for various modifications, enhancing its potential as a therapeutic agent. Research has indicated that thiazolidin-4-one derivatives exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Structure-Activity Relationship (SAR)

Thiazolidin-4-ones are characterized by their unique heterocyclic structure, which plays a crucial role in their biological activity. The presence of substituents at various positions on the thiazolidin ring significantly influences their pharmacological properties. For instance, modifications at positions 2, 3, and 5 have been shown to enhance specific activities such as anticancer and antimicrobial effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For example, compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. In one study, specific derivatives exhibited growth inhibition rates ranging from 42% to 73% at concentrations of 10 µM . The mechanism of action often involves apoptosis induction through both extrinsic and intrinsic pathways .

Antimicrobial Activity

Thiazolidin-4-ones have also shown promising antimicrobial properties. In a study evaluating a series of thiazolidinone derivatives, certain compounds displayed notable antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans. For instance, one compound completely inhibited the growth of C. neoformans at a concentration of 32 µg/mL .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidin-4-one derivatives exhibit various other biological activities:

- Antidiabetic : Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), contributing to their antidiabetic effects .

- Antioxidant : Certain compounds have demonstrated antioxidant capabilities through DPPH radical scavenging assays, indicating their potential in combating oxidative stress .

- Anti-inflammatory : Thiazolidinones also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

- Sava et al. Study : This research synthesized thiazolidinone-indometacin hybrids and evaluated their antioxidant activity. The most active derivative showed an IC50 value of 0.54 mM, significantly outperforming indometacin itself .

- Anticancer Evaluation : A series of thiazolidinone derivatives were tested against 59 cell lines, revealing that several exhibited significant anticancer activity across multiple types of cancer cells .

Data Summary

The following table summarizes the biological activities reported for this compound and related compounds:

科学研究应用

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. The structural features of thiazolidin-4-ones contribute to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Inhibition of CDK2 : One derivative displayed CDK2 inhibitory activity with an IC50 of 56.97 µM and significant cytotoxicity against MCF-7 and HepG2 cells .

- Multi-Tyrosine Kinase Inhibition : Another study revealed that a thiazolidin-4-one analogue showed potent inhibition against multiple tyrosine kinases, including c-Met and Src, with IC50 values below 0.05 µM .

Antimicrobial Properties

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antibacterial Activity

In vitro studies reported moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The docking studies indicated a probable interaction with bacterial enzymes, suggesting a mechanism of action that disrupts bacterial cell wall synthesis .

Case Studies

- A series of thiazolidin-4-one derivatives were synthesized and tested for antimicrobial activity, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial applications, thiazolidin-4-one derivatives exhibit a range of other biological activities:

Anti-inflammatory Effects

Some derivatives have shown potential anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This property is particularly relevant in developing new anti-inflammatory drugs .

Antioxidant Activity

The antioxidant potential of these compounds has been explored, with studies indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is beneficial for preventing oxidative damage associated with various diseases .

Summary Table of Biological Activities

化学反应分析

Nucleophilic Substitution Reactions

The thiazolidin-4-one ring undergoes nucleophilic substitution at the C-2 and C-5 positions. The 4-fluorobenzyl group at C-5 enhances electrophilicity at adjacent sites due to the electron-withdrawing effect of fluorine, facilitating substitutions with amines, thiols, or alkoxides.

Example Reaction:

Reaction with ethylenediamine in chloroform at 65°C yields a bis-thiazolidinone derivative via displacement of the fluorobenzyl group .

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Target compound | Ethylenediamine | CHCl₃, 65°C, 6 h | Bis-thiazolidinone derivative | 78% |

Mechanism:

-

Deprotonation of ethylenediamine by a base (e.g., Et₃N).

-

Nucleophilic attack at C-5, displacing the 4-fluorobenzyl group.

Cycloaddition Reactions

The hydrazone moiety participates in [3+2] cycloadditions with dipolarophiles like acrylates or nitriles, forming pyrazoline or triazoline hybrids.

Example Reaction:

Reaction with methyl acrylate under microwave irradiation (120°C, 20 min) produces a pyrazoline-thiazolidinone hybrid.

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Methyl acrylate | Microwave, 120°C, 20 min | Pyrazoline-thiazolidinone | 1,3-dipolar |

Key Factors:

-

The electron-donating dimethylamino group on the benzylidene moiety stabilizes the transition state via resonance.

-

Fluorine’s inductive effect increases reaction kinetics at the hydrazone site.

Condensation Reactions

The hydrazone linkage reacts with aldehydes or ketones in Knoevenagel-type condensations, forming extended π-conjugated systems.

Example Reaction:

Condensation with benzaldehyde in methanol using piperidine as a catalyst (65°C, 24 h) yields a styryl-substituted derivative .

| Aldehyde/Ketone | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | MeOH, 65°C, 24 h | Styryl-thiazolidinone derivative | 84% |

Mechanistic Insight:

-

Piperidine abstracts a proton from the active methylene group, generating a nucleophilic enolate.

-

Aldehyde undergoes nucleophilic attack, followed by dehydration to form the conjugated product .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzyl and 4-dimethylaminobenzylidene groups direct EAS reactions.

Example Reaction:

Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the 4-fluorobenzyl ring at the para position relative to fluorine .

| Electrophile | Conditions | Position Selectivity | Product |

|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 1 h | Para to fluorine | Nitro-fluorobenzyl derivative |

Rationale:

-

Fluorine’s -I effect deactivates the ring but directs incoming electrophiles to the para position.

-

The dimethylamino group’s +R effect activates its attached ring for electrophilic attack.

Redox Reactions

The hydrazone group (-N=N-) is redox-active, undergoing reduction to form amines or oxidation to diazenium derivatives.

Example Reaction:

Reduction with NaBH₄ in ethanol (25°C, 2 h) cleaves the hydrazone bond, yielding a primary amine and a thiazolidinone fragment .

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 h | 4-Fluorobenzylamine + Thiazolidinone |

Applications:

Analytical Characterization

Post-reaction products are characterized using:

-

¹H/¹³C NMR : Confirms regioselectivity in EAS and cycloadditions .

-

Mass Spectrometry : Validates molecular weights of derivatives (e.g., m/z 382.48 for styryl products) .

-

X-ray Crystallography : Resolves stereochemical outcomes in cycloadditions .

This compound’s versatility in nucleophilic, cycloaddition, and condensation reactions makes it a valuable scaffold in medicinal chemistry and materials science .

相似化合物的比较

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are highly tunable, with substituents on the benzylidene, hydrazono, or aryl groups significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Comparative Analysis of Thiazolidin-4-one Derivatives

*Calculated based on molecular formula C₁₉H₁₈FN₃OS.

Key Observations:

Electronic Effects: The 4-fluorobenzyl group (electron-withdrawing) in the target compound may enhance metabolic stability and membrane permeability compared to electron-donating groups like methoxy or dimethylamino . The dimethylamino group at the benzylidene position likely increases solubility in polar solvents, contrasting with nitro or acetyl substituents, which reduce solubility due to strong electron-withdrawing effects .

Thermal Stability :

- Derivatives with nitro or acetyl groups (e.g., 7k) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . The fluorine atom in the target compound may introduce dipole-dipole interactions, though its melting point remains uncharacterized.

Biological Activity :

- Nitro-substituted analogs (e.g., 7k) demonstrate potent antimicrobial activity, likely due to nitro group redox activity . The fluorine substituent in the target compound may confer similar bioactivity with improved pharmacokinetics .

- Antioxidant activity is prominent in hydroxyl- and methoxy-substituted derivatives (e.g., compound 11), suggesting that electron-donating groups enhance radical scavenging .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-methoxybenzyl analogs, involving condensation of 4-fluorobenzylamine with a preformed hydrazono-thiazolidinone intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。